1,2-Bis(glycidyloxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

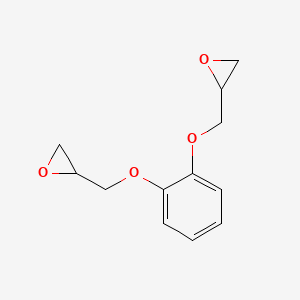

2-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANYVMWDXJHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951201 | |

| Record name | 2,2'-[1,2-Phenylenebis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-82-3 | |

| Record name | 2,2′-[1,2-Phenylenebis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(glycidyloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC331271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[1,2-Phenylenebis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bis(2,3-epoxypropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(GLYCIDYLOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TOG4404J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Epoxy Resins Within Contemporary Polymer Science

Epoxy resins are a significant class of thermosetting polymers widely recognized for their exceptional performance characteristics. These resins, in their uncured state, are low molecular weight pre-polymers or oligomers containing one or more epoxide groups. The transformation from a liquid or semi-solid state to a rigid, three-dimensional network occurs through a process called curing, which involves the reaction of the epoxide groups with a variety of co-reactants known as hardeners or curing agents. This process results in materials with high mechanical strength, excellent chemical resistance, and strong adhesion to a wide range of substrates.

In contemporary polymer science, epoxy resins are indispensable in numerous advanced applications. Their versatility allows for the formulation of materials with tailored properties, ranging from high-performance adhesives and coatings to matrices for fiber-reinforced composites in the aerospace and automotive industries. acs.org The continuous development in this field focuses on creating novel epoxy systems with enhanced properties such as higher thermal stability, improved fracture toughness, and inherent flame retardancy. acs.org Furthermore, there is a growing emphasis on developing bio-based epoxy resins to address sustainability concerns. acs.orgmdpi.com

Significance of Benzene Based Diepoxides As Monomeric Precursors

Benzene-based diepoxides are a crucial category of monomers used in the synthesis of high-performance epoxy resins. The aromatic benzene (B151609) ring within their structure imparts rigidity and thermal stability to the resulting polymer network. This is a direct consequence of the stable, planar nature of the benzene ring, which restricts segmental motion in the cured polymer, leading to a higher glass transition temperature (Tg) and improved mechanical properties at elevated temperatures.

The specific positioning of the two epoxy groups on the benzene ring (ortho, meta, or para) significantly influences the processing characteristics of the resin and the final properties of the thermoset. For instance, the symmetrical structure of para-isomers can lead to more linear polymerization and higher thermal stability. In contrast, ortho-isomers may exhibit different reactivity due to steric hindrance between the adjacent functional groups. The ability to systematically modify the structure of these diepoxides allows for precise control over the crosslink density and architecture of the final thermoset material, making them ideal candidates for advanced research and specialized applications.

Overview of 1,2 Bis Glycidyloxy Benzene As a Research Subject in Thermoset Chemistry

Established Synthetic Pathways for Glycidyl (B131873) Ether Formation

The fundamental chemical reaction for producing this compound involves the condensation of catechol and epichlorohydrin. google.com This process is typically facilitated by a base and can be carried out using phase-transfer catalysis to improve reaction efficiency. google.comdss.go.th

The synthesis proceeds through a two-step mechanism. Initially, the epichlorohydrin ring opens, and it condenses with the catechol. google.com Subsequently, under the influence of a base, a molecule of hydrogen chloride is eliminated, leading to the formation of the oxirane (epoxide) ring. google.com

A critical factor in the synthesis is managing selectivity. Since catechol has two hydroxyl groups, the reaction can yield both the mono-glycidyl ether and the desired di-glycidyl ether. To promote the formation of this compound, an excess of epichlorohydrin is typically used. google.com This helps to ensure that both hydroxyl groups on the catechol molecule react.

Optimizing the yield and purity of this compound hinges on carefully controlling the reaction conditions and the catalytic system. Key factors include the choice of base, the use of a phase-transfer catalyst, reaction temperature, and the molar ratio of reactants.

Base: Strong mineral bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are preferred for this reaction. google.com They are typically used as an aqueous solution with a concentration ranging from 10% to 50%. google.com The base facilitates the deprotonation of catechol, making it a more potent nucleophile.

Phase-Transfer Catalyst (PTC): In the two-phase system (aqueous base and organic reactants), a PTC is crucial for transporting the phenoxide ion from the aqueous to the organic phase. dss.go.th Commonly used PTCs include tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride, and tetrabutylammonium chloride. google.com The use of a PTC can lead to higher yields and allows for the easy removal of solid byproducts like sodium chloride through simple filtration. dss.go.thresearchgate.net

Solvent: Often, an excess of epichlorohydrin itself serves as the organic solvent, which simplifies the process and reduces environmental impact by avoiding other organic solvents. google.comresearchgate.net

Temperature: The reaction temperature is typically maintained between 20°C and 80°C, with a preferred range of 30°C to 60°C to balance reaction rate and minimize side reactions. google.com

Reactant Ratio: The molar ratio of epichlorohydrin to catechol is generally kept high, between 2:1 and 5:1, to favor the formation of the diglycidyl ether. google.com

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Precursor | Catechol (1,2-dihydroxybenzene) | Source of the benzene ring with two adjacent hydroxyl groups. |

| Reagent | Epichlorohydrin | Provides the glycidyl groups. |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (10-50% aq. solution) | Facilitates the condensation and subsequent ring closure. google.com |

| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Enhances reaction rate in the two-phase system. google.comdss.go.th |

| Temperature | 30°C - 60°C | Optimizes reaction kinetics while minimizing byproducts. google.com |

| Reactant Ratio | Epichlorohydrin to Catechol > 2:1 | Maximizes the yield of the diglycidyl ether. google.com |

Derivatization Strategies and Chemical Modification Approaches

The versatility of the glycidyl ether functional group allows for various derivatization and modification strategies to produce a range of related compounds with tailored properties.

The synthetic principles applied to catechol can be extended to its isomers, resorcinol (B1680541) (1,3-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene), to produce their respective diglycidyl ethers: 1,3-bis(glycidyloxy)benzene and 1,4-bis(glycidyloxy)benzene. google.comwikipedia.org The synthesis of these analogs follows a similar reaction pathway involving the corresponding dihydroxybenzene and epichlorohydrin.

Furthermore, substituted phenols can be used as starting materials to create a wider variety of glycidyl ethers. For instance, guaiacol (B22219) (2-methoxyphenol) can be reacted with epichlorohydrin to produce guaiacol glycidyl ether. google.com This demonstrates the adaptability of the synthesis method to incorporate other functional groups onto the benzene ring.

The epoxide rings of this compound are highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its primary application as a cross-linking agent in epoxy resins. The reaction with amines, for example, leads to the formation of a durable, cross-linked polymer network.

Additionally, the catechol moiety itself can be a point of functionalization. For instance, catechol-containing polymers can be synthesized for applications such as creating antifouling surfaces. rsc.org In some approaches, a protected form of a catechol-containing epoxide monomer, such as catechol acetonide glycidyl ether (CAGE), is used in polymerization reactions. acs.orgcolab.ws The protecting group is later removed to expose the reactive catechol functionality. acs.orgcolab.ws This strategy allows for the creation of polymers with pendant catechol groups that can be used for surface adhesion or metal complexation. acs.orgcolab.wsresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Bis(glycidyloxy)benzene |

| 1,4-Bis(glycidyloxy)benzene |

| Benzyltriethylammonium chloride |

| Catechol |

| Catechol acetonide glycidyl ether (CAGE) |

| Epichlorohydrin |

| Guaiacol |

| Guaiacol glycidyl ether |

| Hydroquinone |

| Potassium hydroxide |

| Pyrocatechol diglycidyl ether |

| Resorcinol |

| Sodium hydroxide |

| Tetrabutylammonium bromide |

Fundamental Ring-Opening Polymerization Mechanisms

The polymerization of epoxides like this compound is driven by the relief of ring strain in the oxirane ring, which is approximately 110–115 kJ/mol. acs.org This process can be initiated through base-initiated (anionic), acid-initiated (cationic), or coordination mechanisms. acs.org

Anionic ring-opening polymerization is initiated by nucleophilic species. This process is fundamental to the curing of epoxy resins with many common hardeners.

The mechanism is initiated by a strong nucleophile, such as an alkoxide, hydroxide, or an amine. acs.org The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide anion. This newly formed alkoxide is itself a nucleophile and can proceed to attack another epoxide monomer. The propagation step continues, extending the polymer chain until the monomer is consumed or the reaction is terminated.

In the context of this compound, the two epoxide groups provide sites for nucleophilic attack, enabling the formation of a branched and ultimately cross-linked polymer. The rate of anionic polymerization is highly sensitive to the solvent used; polar solvents generally accelerate the reaction. uni-bayreuth.de

Cationic polymerization provides an alternative route for curing this compound and is particularly relevant for photocurable systems. researchgate.net This type of chain-growth polymerization involves a cationic initiator that transfers a charge to the monomer, rendering it reactive. wikipedia.org

The process begins with an initiator, which can be a classical protic acid (e.g., H₂SO₄) or a Lewis acid (e.g., BF₃), that protonates the oxygen atom of the epoxide ring. wikipedia.org This creates a highly reactive secondary oxonium ion. researchgate.net This activated monomer is then susceptible to nucleophilic attack by the oxygen atom of another epoxide monomer. This ring-opening step regenerates the oxonium ion at the end of the newly extended chain, allowing for propagation. For monomers like glycidyl ethers, cationic ring-opening photopolymerization can be initiated by photosensitive onium salts, such as diaryliodonium or triarylsulfonium salts, which generate a strong Brønsted acid upon photolysis. researchgate.net

Monomers suitable for cationic polymerization are typically nucleophilic and can form a stable cation upon polymerization, a category that includes heterocycles like epoxides. wikipedia.org The reaction can be auto-accelerated as the temperature of the sample increases during the exothermic polymerization process. researchgate.net

Coordination polymerization involves the use of catalysts containing metal atoms that coordinate with the epoxide monomer to facilitate its polymerization. This mechanism can offer unique control over the polymerization process.

The central metal atom of the catalyst, which is typically a derivative of a divalent or trivalent metal such as calcium, zinc, or aluminum, acts as a Lewis acid. acs.org The oxygen atom of the epoxide ring coordinates to this metal center. This coordination has two primary effects: it activates the monomer for polymerization and can create a specific orientation of the reacting molecules, which may lead to stereospecific polymerization. acs.org Following coordination, the ring is opened by a nucleophilic species, and the chain propagates. Calcium-based initiators are particularly effective for the polymerization of ethylene (B1197577) oxide, while zinc/aluminum-based catalysts are also common in industrial applications. acs.org

Curing Kinetics and Network Formation Processes

The transition from a liquid monomer to a solid, cross-linked thermoset is governed by curing kinetics. Understanding these kinetics is essential for controlling the properties of the final material.

The kinetics of epoxy curing are frequently investigated using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC). researchgate.netpsu.edu DSC can be used in both isothermal (constant temperature) and non-isothermal (programmed heating rate) modes to monitor the heat released during the exothermic curing reaction.

From these measurements, key kinetic parameters can be determined. These include the activation energy (Ea), which represents the energy barrier for the reaction, and the reaction order (n), which describes the dependence of the reaction rate on the concentration of reactants. Common methods for calculating these parameters from non-isothermal DSC data include the Kissinger and Kissinger-Akahira-Sunose (KAS) models. researchgate.net For example, a study on an epoxy system cured with an amine-terminated POSS determined an activation energy of 58.1 kJ/mol using the KAS method. researchgate.net In addition to DSC, Fourier-transform infrared spectroscopy (FTIR) can monitor the curing process in real-time by tracking the disappearance of the characteristic epoxy peak around 910 cm⁻¹.

The structure of the epoxy monomer influences these kinetics. For instance, comparative studies have shown that the meta-isomer, 1,3-bis(glycidyloxy)benzene, exhibits faster curing kinetics than the widely used diglycidyl ether of bisphenol-A (DGEBA). The ortho-isomer, this compound, is noted for providing a high degree of molecular flexibility, which can influence the final network structure and properties. google.com

Table 1: Comparison of Kinetic Parameters for Different Epoxy Systems

| Epoxy System | Curing Agent/Catalyst | Method | Activation Energy (Ea) (kJ/mol) | Reference |

| Epoxy resin/OPEA-POSS | Polyether amine | KAS (DSC) | 58.1 | researchgate.net |

| Diglycidyl ether of bisphenol A (DGEBA) | Maleopimaric acid | Kissinger | 83.6 | psu.edu |

| Diglycidyl ether of bisphenol A (DGEBA) | Methyl maleopimarate | Kissinger | 90.7 | psu.edu |

The choice of curing agent (or hardener) is paramount as it becomes incorporated into the final polymer network and dictates the reaction progression and ultimate material properties. sci-hub.se The most common curing agents for epoxides are multifunctional amines and acid anhydrides. psu.edu

Amine Curing Agents: Primary and secondary amines are highly effective nucleophiles that react with epoxy groups without the need for a catalyst. The nitrogen's lone-pair electrons attack a terminal carbon of the epoxide ring, causing it to open and form a covalent bond. This initial reaction creates a secondary amine and a hydroxyl group. The secondary amine can then react with another epoxy group. Multifunctional amines, such as diamines, are used to create cross-links between epoxy monomer chains, leading to a robust three-dimensional network. Aromatic amines, like 4,4'-diaminodiphenyl methane (B114726) (DDM), generally exhibit different reactivity and lead to more thermally stable networks compared to aliphatic amines. sci-hub.se

Acid Anhydride (B1165640) Curing Agents: The reaction with acid anhydrides is more complex and typically requires an initiator or catalyst, such as a tertiary amine or an imidazole (B134444) (e.g., 2-ethyl-4-methylimidazole). psu.edu The reaction is often initiated by a hydroxyl group (which may be present as an impurity or from a previous reaction) opening the anhydride ring to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride ring, propagating the reaction. This mechanism results in a polyester (B1180765) network. psu.edu

The structure of the curing agent has a significant impact. For example, in one study, the bulky, hydrogenated phenanthrene (B1679779) ring structure of rosin-based acid anhydrides was shown to impart specific thermal and mechanical properties to the cured epoxy. psu.edu Similarly, the use of this compound as the epoxy monomer is valued for imparting flexibility to the final cured product. google.com

Mechanistic Elucidation of Epoxy-Amine Curing Reactions

The curing of this compound with amine hardeners is a complex process involving a series of nucleophilic addition reactions. The reaction mechanism is primarily governed by the interaction between the epoxy groups of the resin and the active hydrogen atoms of the amine curing agent. threebond.co.jp

The initial step involves the reaction of a primary amine with an epoxy group. This results in the opening of the oxirane ring and the formation of a secondary amine and a hydroxyl group. threebond.co.jpmdpi.com The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and creating a branch point in the polymer network. threebond.co.jpmdpi.com

The general scheme for the epoxy-amine reaction can be summarized as follows:

Primary Amine-Epoxy Addition: R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R' (forms a secondary amine) cnrs.fr

Secondary Amine-Epoxy Addition: R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂ (forms a tertiary amine and a cross-link) cnrs.fr

Etherification (Hydroxyl-Epoxy Addition): -OH + CH₂(O)CH-R' → -O-CH₂(OH)CH-R' (can occur, but is generally less favored than amine addition) cnrs.fr

The relative rates of these reactions depend on factors such as the structure of the amine and epoxy, the stoichiometry of the reactants, and the curing temperature. threebond.co.jp While the amine addition reactions are predominant, the etherification reaction between a hydroxyl group and an epoxy group can also occur, particularly at higher temperatures or when catalyzed. cnrs.fr

The progress of the curing reaction can be monitored using techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of the epoxy peak around 910 cm⁻¹. Differential Scanning Calorimetry (DSC) is another powerful tool used to study the curing kinetics by measuring the heat flow associated with the exothermic reactions. mdpi.comresearchgate.net

Impact of Aromaticity and Substitution Patterns on Curing Reactivity

The aromatic nature and the substitution pattern of the epoxy resin and the amine curing agent have a profound impact on the curing reactivity and the properties of the final thermoset.

The presence of the benzene ring in this compound imparts rigidity and thermal stability to the cured network. However, the electron-withdrawing nature of the aromatic ring can influence the reactivity of the adjacent epoxy groups.

The substitution pattern on the aromatic ring is a critical determinant of reactivity. For aromatic diamines used as curing agents, the position of the amine groups (ortho, meta, or para) significantly affects their nucleophilicity and, consequently, the curing rate.

Inductive and Resonance Effects: The electronic effects of substituents on the aromatic ring play a crucial role. libretexts.org Electron-donating groups can increase the electron density on the amine nitrogen, enhancing its nucleophilicity and accelerating the curing reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the curing process. libretexts.org Resonance effects can delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring, which can also affect reactivity. researchgate.net

Steric Hindrance: The ortho-substitution pattern in this compound can lead to steric hindrance, potentially reducing the accessibility of the epoxy groups to the amine curing agent compared to its meta and para isomers. researchgate.net This can result in slower curing kinetics. Studies on isomeric epoxy resins have shown that changing from a meta to a para substitution can increase the reaction rate. researchgate.net

Chain Flexibility and Packing: The substitution pattern also influences the flexibility of the polymer chains and how they pack in the cured network. Para-substituted systems tend to form more linear and rigid structures, which can lead to higher glass transition temperatures (Tg). researchgate.net Meta-substitution can introduce more flexibility into the network. researchgate.net

Interactive Data Table: Effect of Aromatic Substitution on Curing and Material Properties

| Property | Effect of Increasing Para Substitution | Reference |

| Reaction Rate | Increases | researchgate.net |

| Glass Transition Temperature (Tg) | Increases | researchgate.net |

| Flexural Strength | Increases | researchgate.net |

| Flexural Modulus | Decreases | researchgate.net |

| Thermal Stability (TGA) | Decreases | researchgate.net |

Structure Reactivity Relationships in Polymerization and Network Formation

Correlation Between Monomer Architecture and Polymerization Behavior

The architecture of an epoxy monomer, including its molecular geometry, flexibility, and the presence of neighboring functional groups, dictates its reactivity during polymerization. For 1,2-Bis(glycidyloxy)benzene, the proximity of the two glycidyloxy groups in the ortho position introduces significant steric hindrance compared to its meta and para counterparts. This steric crowding can influence the accessibility of the epoxide rings to the curing agent, thereby affecting the rate of the curing reaction.

Research on the curing of epoxy-phenol thermosets using dihydroxybenzene isomers (catechol, resorcinol (B1680541), and hydroquinone) as hardeners for diglycidyl ether of bisphenol A (DGEBA) provides insight into how the substitution pattern affects network formation. While in that case the isomers are in the hardener, the principles of steric and electronic effects are transferable to the isomeric epoxy monomers. The ortho-positioning in this compound is expected to lead to a less efficient packing of the monomer molecules in the pre-cured state and a more constrained network structure upon curing.

The polymerization behavior is also influenced by the potential for intramolecular reactions. The close proximity of the two epoxy groups in the ortho-isomer could, under certain reaction conditions, favor the formation of cyclic structures or lead to a different distribution of crosslinks compared to the more extended structures formed by the meta and para isomers.

Impact of Isomerism on Curing Kinetics and Crosslink Network Development

The isomeric position of the functional groups has a direct and measurable impact on the curing kinetics and the development of the crosslinked network. Studies on related epoxy systems have shown that para-substituted isomers, due to their higher symmetry and ability to form more ordered structures, often exhibit higher glass transition temperatures (Tg) and thermal stability. In contrast, ortho-substitution can lead to a reduction in these properties due to the disruption of network regularity. For instance, epoxy resins cured with regioisomers of phenylenediamine demonstrated that the highest Tg was achieved with the para-isomer, followed by the meta-, and the lowest with the ortho-isomer nih.gov.

A study on epoxy-phenol networks prepared from DGEBA and the three dihydroxybenzene isomers (catechol, resorcinol, and hydroquinone) revealed a clear trend in the glass transition temperatures of the resulting thermosets. These findings are illustrative of the impact of the isomeric substitution on the final network properties.

Table 1: Glass Transition Temperatures (Tg) of DGEBA Cured with Dihydroxybenzene Isomers

| Dihydroxybenzene Isomer (Analogous to Bis(glycidyloxy)benzene Isomer) | Substitution Position | Catalyst | Tg (°C) |

|---|---|---|---|

| Hydroquinone (B1673460) | para (1,4) | Acid | 115 |

| Resorcinol | meta (1,3) | Acid | 125 |

| Catechol | ortho (1,2) | Acid | 115 |

| Hydroquinone | para (1,4) | PPh3 | 85 |

| Resorcinol | meta (1,3) | PPh3 | 115 |

| Catechol | ortho (1,2) | PPh3 | 85 |

Data derived from a study on epoxy-phenol thermosets. The dihydroxybenzene isomers serve as structural analogs to illustrate the effect of substitution patterns.

The data in Table 1, while from a system with isomeric hardeners, suggests that the meta-isomer (resorcinol-based) can lead to the highest Tg, which is often correlated with a higher crosslink density and network rigidity. The lower Tg of the catechol (ortho) and hydroquinone (para) based networks under acid catalysis might be attributed to different network topologies. When triphenylphosphine (PPh3) is used as a catalyst, the trend shifts, with the resorcinol-based network still exhibiting the highest Tg. The lower Tg of the networks formed with catechol (analogous to this compound) could be a consequence of increased steric hindrance that impedes the full extent of crosslinking, leading to a lower crosslink density.

Influence of Reaction Pathways on Resultant Polymer Network Topology

The topology of the final polymer network is not only a function of the monomer and curing agent structure but is also heavily influenced by the reaction pathways followed during curing. The curing of epoxy resins can proceed through various mechanisms, primarily the addition of the curing agent (e.g., an amine) to the epoxide ring, and under certain conditions, etherification or homopolymerization of the epoxy groups.

When this compound is cured with a primary amine, the reaction proceeds in two stages: the primary amine reacts with an epoxy group to form a secondary amine, which then reacts with another epoxy group to form a tertiary amine and a crosslink. The steric hindrance in the ortho-isomer can affect the relative rates of these two reactions compared to the meta and para isomers. This can lead to differences in the network structure, such as the degree of branching and the length of the polymer chains between crosslinks.

The choice of curing agent (e.g., aromatic vs. aliphatic amines, anhydrides, or catalytic curing) will also significantly alter the reaction pathway and the resulting network topology. For instance, aromatic amines, being less reactive than aliphatic amines, require higher curing temperatures, which can promote side reactions like etherification. This can lead to a more complex network structure with a different distribution of crosslink types.

Furthermore, the functionality of the curing agent plays a crucial role. A difunctional amine will lead to a linear extension of the polymer chains before crosslinking, while a multifunctional amine will result in a more densely crosslinked and branched network. The specific geometry of this compound, with its adjacent reactive sites, may interact with the functionality of the curing agent in a unique way to control the final network topology and, consequently, the macroscopic properties of the cured material.

Advanced Analytical and Spectroscopic Techniques for Reaction and Network Analysis

Spectroscopic Methods for Monitoring Reaction Progression and Structural Elucidation

Spectroscopic techniques are powerful tools for monitoring the chemical changes that occur during the curing of 1,2-Bis(glycidyloxy)benzene. By tracking the disappearance of reactant functional groups and the appearance of new ones, these methods allow for the quantitative analysis of reaction kinetics and the elucidation of the resulting polymer structure.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring the curing process of epoxy resins. researchgate.netresearchgate.net The method is based on the principle that specific functional groups absorb infrared radiation at characteristic frequencies. During the curing of this compound, the primary reaction is the ring-opening of the oxirane (epoxy) group. researchgate.net

The progression of the cure can be quantitatively followed by monitoring the decrease in the intensity of the absorption band corresponding to the epoxy ring. nih.gov A characteristic band for the epoxy group is typically observed around 915 cm⁻¹. nih.gov As the curing reaction proceeds with a hardener (e.g., an amine or anhydride), this peak diminishes. researchgate.net Concurrently, the formation of hydroxyl (-OH) groups from the ring-opening reaction leads to the appearance and increase of a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.net

To accurately determine the degree of conversion, an internal standard peak, one that does not change during the reaction, is often used for normalization. Aromatic C=C stretching vibrations from the benzene (B151609) ring within the this compound structure can serve this purpose. The degree of cure (α) can then be calculated by comparing the normalized peak area of the epoxy group at a given time to its initial area. This technique has been successfully applied to study the curing kinetics of various epoxy systems, including those with anhydride (B1165640) and amine hardeners. researchgate.netatlantis-press.com

Table 1: Key FTIR Absorption Bands for Monitoring this compound Curing

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Curing |

| Oxirane (Epoxy) Ring | Asymmetric stretching | ~915 | Decreases |

| Hydroxyl (-OH) | Stretching | ~3400 (broad) | Increases |

| Primary Amine (-NH₂) | N-H stretching | ~3340-3200 | Decreases |

| Benzene Ring | C=C stretching | ~1600-1500 | Constant (Internal Standard) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for obtaining detailed information about the chemical structure and for studying polymerization kinetics. d-nb.info Both ¹H and ¹³C NMR can be used to identify the different chemical environments of protons and carbons, respectively, in the monomer, intermediates, and the final cross-linked polymer. kpi.ua

For kinetic studies, in-situ ¹H NMR can be performed by monitoring the reaction directly in an NMR tube. d-nb.info The conversion of monomers can be tracked over time by integrating the signals corresponding to specific protons, such as those on the epoxy ring. nsf.gov As the reaction progresses, the signals for the glycidyl (B131873) protons will decrease, while new signals corresponding to the formed polymer backbone will appear. d-nb.infonsf.gov This method allows for the determination of reactivity ratios in copolymerizations and provides a detailed picture of the reaction timeline. d-nb.info

¹³C NMR is particularly useful for structural elucidation of the final polymer network. kpi.ua It can distinguish between different types of carbon atoms, such as those in six- or seven-membered rings that might form through cyclopolymerization reactions, which can occur with N,N-diglycidyl groups. kpi.ua By analyzing the chemical shifts, it is possible to confirm the formation of ether linkages and identify the structure of the cross-linked network, including end-groups and branch points. kpi.ua Advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can be combined with standard NMR to determine molar masses and their distribution during the polymerization process. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Epoxy Curing Analysis

| Proton Environment | Typical Chemical Shift (δ, ppm) | Change During Curing |

| Epoxy CH₂ | ~2.6 - 2.9 | Signal decreases |

| Epoxy CH | ~3.1 - 3.4 | Signal decreases |

| Polymer Backbone CH₂-O | ~3.5 - 4.5 | New signals appear/increase |

| Hydroxyl OH | Variable, broad | New signal appears |

Near-Infrared (NIR) spectroscopy offers several advantages for monitoring the curing of thick or highly filled epoxy systems, particularly for in situ and online process control. researchgate.net NIR radiation has greater penetration depth than mid-infrared radiation, allowing for the analysis of bulk samples. researchgate.net The technique focuses on overtone and combination bands of fundamental vibrations.

The curing of epoxy resins can be monitored by observing changes in the NIR spectrum. researchgate.net For instance, the first overtone of the C-H stretch of the epoxy group can be monitored to follow its consumption. Absorption bands around 6166 cm⁻¹ and 4610-4620 cm⁻¹ have been identified as suitable for monitoring the conversion of functional groups in epoxy and related thermoset systems. researchgate.net

Multivariate data analysis techniques, such as principal component analysis (PCA) and partial least squares (PLS) regression, are often employed to build robust calibration models that correlate spectral changes with the degree of cure, as determined by a reference method like DSC. researchgate.netnih.gov This approach allows for real-time, quantitative monitoring of the curing process even when specific absorption bands are not clearly resolved. nih.govresearchgate.net NIR spectroscopy has been successfully implemented in resin transfer molding (RTM) processes for inline monitoring. nih.gov

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. arxiv.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of the benzene ring in this compound. mdpi.com

The Raman spectrum of benzene and its derivatives is well-characterized, with prominent peaks corresponding to specific vibrational modes. nih.govcrphilbrick.org The "ring-breathing" mode (a symmetric stretching of the entire ring) is a strong and characteristic Raman band. nih.govcrphilbrick.org Other modes include C-C stretching, C-H bending, and ring deformation vibrations. mdpi.comnih.gov

During polymerization, changes in the chemical environment and the formation of the polymer network can lead to shifts in the frequencies and changes in the intensities of these vibrational modes. arxiv.org Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can significantly enhance the signal intensity, allowing for more sensitive detection. nih.govcrphilbrick.org Analysis of these spectral changes can provide insights into the local symmetry and orientation of the benzene ring within the polymer network. arxiv.org

Table 3: Prominent Raman Vibrational Modes for the Benzene Ring

| Vibrational Mode (Wilson Notation) | Description | Typical Wavenumber (cm⁻¹) |

| ν₁ | Ring Breathing (A₁g) | ~992 |

| ν₆ | CCC parallel bend (E₂g) | ~606 |

| ν₁₄ | C-C Stretch (B₂u) | ~1310 |

| ν₁₅ | C-H parallel bend (B₂u) | ~1150 |

| Note: Wavenumbers are for liquid benzene and may shift upon substitution and polymerization. nih.govcrphilbrick.org |

Calorimetric Studies of Curing Dynamics

Calorimetry measures the heat flow associated with chemical reactions or physical transitions as a function of temperature or time. It is a fundamental technique for characterizing the curing dynamics of thermosetting resins like this compound.

Differential Scanning Calorimetry (DSC) is the most common thermal analysis technique used to study the curing of epoxy resins. mdpi.comunito.it A DSC experiment measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. unito.it

During a non-isothermal (dynamic) scan, the curing of this compound with a hardener is observed as a broad exothermic peak. mdpi.com The total area under this exotherm is directly proportional to the total heat of reaction (ΔH_T), which represents the total enthalpy released during the complete cross-linking process. mdpi.com By analyzing the shape and position of this peak at different heating rates, crucial kinetic information can be extracted. mdpi.commdpi.com

The degree of conversion (α) at any given temperature can be determined by dividing the partial heat of reaction up to that point by the total heat of reaction. mdpi.com From this, key kinetic parameters can be determined using various model-free (isoconversional) and model-based methods. mdpi.comunito.itmdpi.com

Activation Energy (Ea): Isoconversional methods, such as those developed by Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS), can be used to calculate the activation energy as a function of conversion, providing insight into the complexity of the reaction mechanism. mdpi.commdpi.com

Reaction Model: Autocatalytic models, such as the Kamal-Sourour model, are often used to describe the kinetics of epoxy curing, where the hydroxyl groups generated during the reaction catalyze further ring-opening. unito.it

Glass Transition Temperature (Tg): After the initial curing scan, a second DSC scan is typically run on the cured sample. This second scan reveals the glass transition temperature (Tg) of the fully cured network, which is a critical parameter indicating the material's thermal stability and operating temperature range. mdpi.com

Table 4: Typical Parameters Obtained from DSC Analysis of Epoxy Curing

| Parameter | Symbol | Description | Method of Determination |

| Total Heat of Reaction | ΔH_T | Total enthalpy released during curing. | Area under the exothermic cure peak. |

| Degree of Conversion | α | The extent of the reaction. | Ratio of partial heat release to total heat release. |

| Peak Exotherm Temperature | T_p | Temperature at the maximum reaction rate. | Peak maximum of the exotherm at a given heating rate. mdpi.com |

| Activation Energy | E_a | The minimum energy required to initiate the curing reaction. | Isoconversional methods (e.g., Friedman, FWO, KAS). mdpi.com |

| Glass Transition Temperature | T_g | Temperature at which the material transitions from a glassy to a rubbery state. | Midpoint of the step change in heat capacity in a second heating scan. mdpi.com |

Rheological Characterization of Curing Systems

Rheological analysis is a powerful tool for monitoring the viscoelastic changes in a thermosetting system, such as one based on this compound, as it transitions from a liquid to a solid state during the curing process. This technique provides crucial information about the material's processability, including its working life (pot life) and the gel point, which marks the onset of the formation of an infinite polymer network.

The curing reaction of an epoxy resin like this compound with a curing agent, typically a diamine, is characterized by a significant increase in viscosity as the molecular weight of the polymer chains grows. kpi.ua This change is continuously monitored using a rheometer, which measures the material's response to an applied shear force. The key parameters obtained from rheological measurements are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the material's behavior.

Initially, in the liquid state, the loss modulus (G'') is higher than the storage modulus (G'). As the crosslinking reaction proceeds, both moduli increase. The gel point is identified as the crossover point where G' equals G''. researchgate.net This is a critical parameter in manufacturing processes as it signifies the point at which the material ceases to flow. The time taken to reach this point is known as the gel time.

Table 1: Illustrative Rheological Data for a Generic Epoxy-Amine System During Isothermal Curing

| Curing Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (minutes) |

| 50 | 0.8 | 120 |

| 60 | 0.6 | 75 |

| 70 | 0.4 | 45 |

| 80 | 0.2 | 25 |

This table provides representative data illustrating the expected trends for the curing of an epoxy resin like this compound with a diamine curing agent. The specific values will vary depending on the exact formulation.

X-Ray Diffraction (XRD) for Cured Network Amorphous/Crystalline Characterization

X-ray diffraction (XRD) is a fundamental technique used to probe the atomic and molecular structure of materials. In the context of cured this compound networks, XRD is primarily employed to determine the degree of crystallinity. Thermosetting polymers, including epoxy resins, are generally amorphous in nature due to the random, three-dimensional network of crosslinked polymer chains that prevents the formation of long-range ordered crystalline structures. ias.ac.in

The XRD pattern of a fully cured, amorphous epoxy resin is characterized by a broad, diffuse halo rather than sharp Bragg peaks, which are indicative of crystalline materials. researchgate.net The position of this broad peak can provide information about the average distance between the polymer chains in the network, often referred to as the d-spacing. This distance is influenced by the chemical structure of the monomer and the curing agent, as well as the crosslink density of the network.

Table 2: Typical XRD Characteristics of Amorphous Cured Epoxy Networks

| Feature | Description |

| Diffraction Pattern | A broad, non-crystalline scattering halo. |

| Peak Position (2θ) | Typically in the range of 15-25°, corresponding to an average intermolecular spacing. |

| Interpretation | The absence of sharp peaks confirms the amorphous nature of the crosslinked polymer network. |

Chromatographic Techniques for Precursor Purity and Reaction Product Analysis

Chromatographic techniques are indispensable for the analysis of the purity of the this compound monomer and for monitoring the progress of its synthesis and curing reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of the purity of the this compound monomer. Using a reversed-phase column and a suitable mobile phase, it is possible to separate the main compound from potential impurities such as unreacted catechol, mono-glycidyl ether intermediates, and hydrolysis byproducts. A UV detector is typically used for detection, as the benzene ring in the molecule absorbs UV light. The retention time of the main peak can be used for identification, and the peak area can be used for quantification to determine the purity of the sample.

Gas Chromatography (GC) is often used to monitor the synthesis of this compound from catechol and epichlorohydrin (B41342). By taking samples from the reaction mixture at different time intervals and analyzing them by GC, the consumption of the starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration. GC can also be used to analyze the presence of volatile impurities in the final product. The separation of positional isomers of disubstituted benzenes is also achievable with GC, which would be relevant for distinguishing this compound from its 1,3- and 1,4- isomers. researchgate.net

Table 3: Illustrative Chromatographic Data for the Analysis of a this compound Synthesis Reaction

| Compound | Retention Time (minutes) - GC | Retention Time (minutes) - HPLC |

| Epichlorohydrin | 3.5 | - |

| Catechol | 5.2 | 4.8 |

| Catechol Monoglycidyl Ether | 8.9 | 7.2 |

| This compound | 12.4 | 10.5 |

This table provides hypothetical retention times to illustrate the separation of components in a reaction mixture for the synthesis of this compound. Actual retention times will depend on the specific chromatographic conditions (column, mobile phase/carrier gas, temperature program, etc.).

Computational Chemistry and Theoretical Modeling of 1,2 Bis Glycidyloxy Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1,2-Bis(glycidyloxy)benzene monomer. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels of the molecule, which in turn dictate its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) theory is a key concept used to predict chemical reactivity. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for characterizing molecular stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring, while the LUMO is anticipated to be distributed over the electrophilic carbon atoms of the oxirane (epoxy) rings. This distribution indicates that the epoxy rings are the primary sites for nucleophilic attack, which is the key step in the curing process. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further confirming the reactive sites. aimspress.com

Table 1: Illustrative Electronic Properties of an Aromatic Glycidyl (B131873) Ether Monomer Calculated via Quantum Chemistry Note: These values are representative examples based on typical quantum chemical calculations for similar molecules and are intended for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it ideal for studying complex reaction mechanisms and conformational landscapes. osti.govresearchgate.netnih.gov

Reaction Pathway Elucidation: DFT is extensively used to model the curing reaction of epoxy resins with hardeners, such as amines. The reaction typically involves the nucleophilic attack of the amine's nitrogen atom on one of the methylene carbons of the epoxy ring, leading to ring-opening. DFT calculations can map the entire potential energy surface of this reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. acs.orgresearchgate.net The rate-determining step of the reaction can be identified by locating the transition state with the highest energy barrier. researchgate.net Studies on model epoxy-amine systems show that the reaction can be catalyzed by hydroxyl groups, which are formed as the curing reaction proceeds. DFT can model this autocatalytic effect by including a hydroxyl-containing molecule in the calculation, which is shown to lower the activation energy barrier for the ring-opening step. acs.org

Conformational Analysis: The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-O bonds connecting the glycidyl groups to the benzene (B151609) ring. DFT calculations can be used to perform a systematic conformational search to identify the most stable, low-energy conformers. researchgate.netnih.gov This analysis is crucial because the spatial arrangement of the epoxy groups can influence their accessibility and reactivity during the polymerization process. The analysis provides key geometric parameters like bond lengths, bond angles, and dihedral angles for the most stable structures.

Table 2: Typical Geometric Parameters of a Stable Conformer of an Aryl Diglycidyl Ether from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | Caryl-O | 1.37 Å |

| Bond Length | O-CH2(glycidyl) | 1.43 Å |

| Bond Length | C-C (oxirane ring) | 1.47 Å |

| Bond Length | C-O (oxirane ring) | 1.45 Å |

| Bond Angle | Caryl-O-CH2 | 118° |

Molecular Dynamics Simulations for Polymerization and Network Formation Dynamics

While quantum mechanics is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are the method of choice for modeling the collective process of polymerization and the formation of a macroscopic, cross-linked network. nih.govmdpi.com MD simulations track the movement of all atoms in a system over time by solving Newton's equations of motion.

The process of simulating the curing of this compound typically involves the following steps:

Initial System Setup: A simulation box is created containing a stoichiometric mixture of this compound monomers and curing agent molecules (e.g., a diamine) at a density corresponding to the uncured liquid state. nih.gov

Cross-linking Algorithm: A multi-step algorithm is employed to mimic the chemical reactions. The system is typically heated to a high temperature in the simulation to accelerate molecular motion. nih.gov At each step, the algorithm identifies potential reactive pairs (e.g., an epoxy carbon and an amine nitrogen) that are within a predefined cutoff distance. A new covalent bond is formed between these atoms, and the local topology is updated. researchgate.net This process is repeated iteratively until a desired degree of cross-linking is achieved. researchgate.netresearchgate.net

Equilibration and Property Calculation: The cross-linked network is then cooled down and equilibrated. From the resulting atomic trajectories, various macroscopic properties can be calculated, including density, glass transition temperature (Tg), coefficient of thermal expansion, and mechanical properties like Young's modulus. mdpi.comnih.govpurdue.edu

MD simulations provide invaluable insights into the structure-property relationships of the final thermoset material, revealing how the molecular architecture of the monomer influences the final network topology and its physical characteristics. nih.govpurdue.edu

Table 3: Simulated Evolution of Polymer Network Properties During a Typical MD Curing Simulation

| Simulation Time (ps) | Degree of Cross-linking (%) | Density (g/cm³) | Potential Energy (kcal/mol) |

|---|---|---|---|

| 0 | 0 | 1.15 | -25,000 |

| 200 | 25 | 1.16 | -35,000 |

| 400 | 50 | 1.18 | -48,000 |

| 600 | 75 | 1.20 | -60,000 |

| 800 | 90 | 1.21 | -65,000 |

Prediction of Activation Energies and Reaction Rates for Curing Processes

A key outcome of DFT calculations on reaction pathways is the quantitative prediction of activation energies (Ea). The activation energy is the minimum energy required to initiate the chemical reaction and is determined from the height of the energy barrier of the rate-determining transition state on the potential energy surface. acs.orgacs.org

Computational studies on analogous epoxy-amine systems have shown distinct activation energies for the reaction of the epoxy group with primary versus secondary amines. Typically, the reaction with the secondary amine (formed after the primary amine has reacted once) has a slightly different activation barrier. Furthermore, the presence of hydroxyl groups, which are generated during the curing process, can act as a catalyst, significantly lowering the activation energy for subsequent reactions. acs.org

These calculated activation energies can be used in conjunction with Transition State Theory (TST) to estimate the reaction rate constants (k) via the Arrhenius equation: k = A * exp(-Ea / RT) where A is the pre-exponential factor, R is the gas constant, and T is the temperature. The pre-exponential factor A can also be estimated from the vibrational frequencies of the reactant and transition state structures obtained from the DFT calculations. rsc.org This allows for a first-principles prediction of curing kinetics, which can be used to optimize curing schedules and understand how monomer structure affects reactivity. acs.orgrsc.org

Table 4: Representative Calculated Activation Energies (Ea) for Epoxy-Amine Curing Reactions Note: Values are based on DFT studies of similar epoxy systems and illustrate typical findings.

| Reaction Step | Catalyst | Calculated Ea (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Epoxy + Primary Amine | None | ~18 - 20 | Base Reaction |

| Epoxy + Secondary Amine | None | ~19 - 21 | Slightly Slower |

| Epoxy + Primary Amine | Hydroxyl-catalyzed | ~12 - 14 | Accelerated |

Research Applications and Functional Materials Development Based on 1,2 Bis Glycidyloxy Benzene

Utilization in High-Performance Polymer Matrix Composites Research

High-performance polymer matrix composites are crucial in industries like aerospace, automotive, and electronics, where materials require a combination of low weight, high strength, and thermal resistance. 1,2-Bis(glycidyloxy)benzene is explored as a key component in the epoxy matrix of these composites, offering distinct advantages over more common epoxy resins.

Design Principles for Composite Matrix Formulations

The formulation of a composite matrix using this compound is guided by several key design principles rooted in its chemical structure. The aromatic benzene (B151609) ring provides rigidity and thermal stability to the final cured polymer network. This inherent stiffness restricts the segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and better mechanical performance at elevated temperatures compared to aliphatic epoxy systems.

When designing a matrix formulation, the ortho-positioning of the two glycidyl (B131873) ether groups is a critical consideration. This specific arrangement influences the resin's processing characteristics, such as viscosity and curing kinetics. Compared to its meta- and para-isomers, the proximity of the functional groups in the ortho-isomer can affect steric hindrance during polymerization. Furthermore, when compared to the widely used diglycidyl ether of bisphenol A (DGEBA), this compound-based formulations can exhibit lower viscosity, which is advantageous for achieving better impregnation of reinforcing fibers (e.g., carbon or glass fibers) during composite manufacturing.

The curing process, typically involving a reaction with hardeners like amines or anhydrides, transforms the liquid resin into a rigid, three-dimensional thermoset network. The design of the matrix involves selecting an appropriate curing agent and stoichiometry to control the cross-linking density. A higher cross-linking density, facilitated by the difunctional nature of this compound, generally leads to enhanced mechanical strength, chemical resistance, and thermal stability in the final composite. crimsonpublishers.com

| Cured Resin Tg | ~120–150°C (typical range, dependent on hardener) | ~150-180°C (typical range, dependent on hardener) |

Interfacial Chemistry and Adhesion Mechanisms in Composites

The performance of a fiber-reinforced composite is heavily dependent on the quality of the interface between the polymer matrix and the reinforcing fibers. Strong adhesion at this interface is essential for effective stress transfer from the matrix to the fibers, which is the fundamental principle behind the strength of composite materials.

The primary adhesion mechanism in composites made with this compound is chemical bonding. The highly reactive epoxide rings of the glycidyl groups can open and form covalent bonds with functional groups present on the surface of the reinforcing fibers. For instance, glass fibers are often treated with silane coupling agents that introduce amine or other reactive groups, while carbon fibers can be surface-oxidized to create hydroxyl and carboxyl groups. These surface groups readily react with the epoxy matrix.

Beyond covalent bonding, other adhesion mechanisms contribute to the interfacial strength:

Mechanical Interlocking : The low viscosity of this compound-based resins allows them to penetrate the microscopic pores and crevices on the fiber surface, creating a mechanical interlock after curing. researchgate.net

The rigid benzene core of the monomer plays a role in maintaining the integrity of the interface under mechanical load, helping to efficiently transfer stress and prevent premature failure of the composite.

Integration into Advanced Functional Polymeric Architectures

The precise, difunctional nature of this compound makes it an excellent candidate for the synthesis of complex, well-defined polymer architectures beyond simple linear or cross-linked structures. These advanced architectures can provide unique properties for specialized applications.

Development of Dendritic and Hyperbranched Polymer Structures

Dendritic and hyperbranched polymers are characterized by their highly branched, three-dimensional structures and a high density of terminal functional groups. frontiersin.org This architecture leads to distinct properties such as low solution or melt viscosity, high solubility, and the ability to encapsulate guest molecules.

This compound can be conceptualized as an AB2-type monomer, where 'A' is the catechol core and 'B' are the two reactive glycidyl groups. Through a controlled ring-opening polymerization, it can be used to synthesize hyperbranched polyethers. The synthesis typically involves a one-pot reaction where an initiator molecule reacts with the monomer, leading to a cascade of branching reactions. google.com Each reacted glycidyl group generates a new hydroxyl group, which can then potentially react with another glycidyl group, propagating the branched structure.

These hyperbranched polymers can be used in various applications:

Rheology Modifiers : Their unique low-viscosity characteristics make them suitable as additives to modify the flow properties of other polymer systems. frontiersin.org

Nanocarriers : The internal cavities within the dendritic structure can be used for drug delivery or to host catalysts. nih.gov

Cross-linking Agents : The numerous terminal hydroxyl groups can be further functionalized or used as reactive sites for creating complex networks in coatings and thermosets. frontiersin.org

Fabrication of Specialty Epoxy Resins for Targeted Research Applications

This compound serves as a foundational molecule for creating specialty epoxy resins designed for specific, high-performance applications. By modifying its structure or co-polymerizing it with other monomers, researchers can fine-tune the properties of the resulting material.

One area of development is in high-temperature applications. The inherent thermal stability of the benzene ring is a key advantage. Formulations that maximize cross-linking density, for example by using multi-functional amine hardeners, can produce materials for use in advanced composites for the aerospace industry, where resistance to heat is critical. westlakeepoxy.com

Another research direction is the development of materials with specific electronic properties. The low polarity and rigid structure of the benzene core can be beneficial for creating epoxy resins with low dielectric constants and loss tangents, making them suitable for use as encapsulants and insulators in microelectronics.

Furthermore, the versatility of epoxy chemistry allows this compound to be incorporated into various resin systems, such as:

Glycidyl Amine Epoxy Resins : While this compound is a glycidyl ether, it can be formulated with amine-based resins to create hybrid systems with enhanced toughness and adhesion. tetrawill.com

Cycloaliphatic Epoxy Formulations : Blending with cycloaliphatic resins can improve the weather and UV resistance of the final product for outdoor coatings and adhesives. crimsonpublishers.comwestlakeepoxy.com

Exploration in Innovative Catalysis and Ligand Design (Generalizable concept from similar benzene-based compounds)

The core chemical structure of this compound, a catechol derivative with two ether linkages at the 1 and 2 positions, provides a valuable scaffold for designing ligands in coordination chemistry and catalysis. The two oxygen atoms act as a bidentate chelation site, capable of binding to a wide range of metal ions. This concept can be generalized from the vast research on catechol and its derivatives in ligand design.

The catechol-type coordination site is known to form stable complexes with many transition metals, including iron (Fe), copper (Cu), and palladium (Pd). nih.govresearchgate.net By modifying the substituents on the benzene ring or the nature of the ether linkages, the electronic and steric properties of the ligand can be precisely tuned. This tuning is a central principle in modern catalyst design, allowing for the optimization of a catalyst's activity and selectivity for a specific chemical transformation. chemistryworld.com

Potential applications of ligands based on this structural motif include:

Oxidation Catalysis : Iron complexes with catechol-like ligands have been studied as models for catechol dioxygenase enzymes, which catalyze the cleavage of aromatic rings. nih.gov This suggests that synthetic analogues could be developed for selective oxidation reactions.

C-H Activation : Palladium-catalyzed C-H activation is a powerful tool in organic synthesis. The development of specialized ligands is crucial for controlling the reactivity and selectivity of these reactions. researchgate.net Benzene-based diether ligands could provide the necessary coordination environment to stabilize the palladium catalyst and facilitate challenging bond activations. nih.gov

Surface Modification : Catechol-based molecules are well-known for their strong binding to metal oxide surfaces, such as titanium dioxide (TiO2). nih.gov This property can be exploited to anchor catalytic metal complexes to a solid support, enabling the creation of heterogeneous catalysts that are easily recoverable and reusable.

Table 2: Potential Catalytic Applications of Benzene-Diether Ligands

| Metal Center | Potential Reaction Type | Rationale |

|---|---|---|

| Iron (Fe) | Biomimetic Oxidation | Mimics the active site of catechol dioxygenase enzymes. nih.gov |

| Palladium (Pd) | C-H Functionalization / Cross-Coupling | The ligand can stabilize the active catalytic species and influence regioselectivity. researchgate.net |

| Copper (Cu) | Oxidation / C-H Activation | The synergic effect with other metals can activate substrates like benzene. nih.gov |

| Titanium (Ti) | Surface-Anchored Catalysis | Strong binding of the catechol motif to TiO2 surfaces allows for catalyst immobilization. nih.gov |

Future Research Directions and Emerging Trends

Development of Bio-Based and Sustainable Diepoxide Systems

The reliance on petrochemical feedstocks for producing epoxy resins like those derived from 1,2-Bis(glycidyloxy)benzene presents significant environmental challenges. A major thrust of future research is the development of bio-based and sustainable alternatives. This involves exploring renewable resources for the synthesis of aromatic diepoxides, aiming to reduce the carbon footprint and enhance the biodegradability of these materials.

Researchers are investigating various natural sources for aromatic molecules that can be converted into epoxy monomers. Lignin (B12514952), the second most abundant biopolymer, is a promising candidate due to its high content of phenolic structures. mdpi.commdpi.com The depolymerization of lignin can yield compounds like guaiacol (B22219), methyl guaiacol, and vanillin, which can be chemically modified to produce bio-epoxy resins. mdpi.com For instance, vanillin-based bio-epoxy has been developed and tested for its adhesive properties. mdpi.com Another approach involves the use of protocatechuic acid, a bio-based compound that can be transformed into a non-bisphenol A epoxy resin with a high glass transition temperature. researchgate.net

The synthesis of bio-based epichlorohydrin (B41342) from renewable glycerol, a byproduct of biodiesel production, is another significant advancement. mdpi.comspecificpolymers.com This bio-based epichlorohydrin can be reacted with bio-derived phenols to create partially or fully bio-based epoxy resins. mdpi.comspecificpolymers.com The table below summarizes some bio-based sources and the potential properties of the resulting epoxy resins.

| Bio-Based Source | Key Intermediate | Potential Advantages of Resulting Epoxy Resin | Reference |

|---|---|---|---|

| Lignin | Vanillin, Guaiacol | Abundant, renewable, potential for high aromatic content | mdpi.com |

| Glucose | Protocatechuic Acid | Non-bisphenol A, high glass transition temperature | researchgate.net |

| Vegetable Oils (for Glycerol) | Bio-epichlorohydrin | Reduces reliance on petrochemicals for a key reactant | mdpi.comspecificpolymers.com |

| Eugenol | Diglycidyl ether of eugenol | Higher glass transition temperature compared to DGEBA counterparts | nih.gov |

Design of Advanced Smart and Responsive Polymeric Networks

"Smart" or "responsive" polymers are materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The catechol moiety, the precursor to this compound, is a versatile functional group for designing such materials. Its ability to form reversible bonds and interact with various ions and molecules makes it an ideal component for creating advanced polymeric networks.

One area of focus is the development of stimuli-responsive gels. By incorporating catechol units into polymer backbones, it is possible to create hydrogels that respond to changes in pH. nih.gov These gels can be formed through pH-dependent cross-links with metal ions, and their degradation can be triggered by a change in pH, leading to the release of a trapped substance. nih.gov This dual-responsive nature, where both the polymer backbone and the cross-linking chemistry can be addressed, opens up possibilities for applications in drug delivery and sensing. nih.gov

Thermoresponsive polymers are another exciting avenue of research. Copolymers incorporating catechol derivatives have been shown to exhibit cloud points at specific temperatures, making them suitable for creating thermoresponsive materials. researchgate.netnih.gov For example, copolymers of N-isopropylacrylamide and dopamine (B1211576) methacrylate (B99206) are thermosensitive with a pH-dependent lower critical solution temperature (LCST). rsc.org The table below highlights some of the stimuli-responsive behaviors observed in catechol-based polymers.

| Stimulus | Responsive Behavior | Potential Application | Reference |

|---|---|---|---|

| pH | Gel degradation, cargo release | Drug delivery, sensing | nih.gov |

| Temperature | Changes in solubility (cloud point), reversible adhesion | Smart adhesives, drug delivery systems | researchgate.netnih.govrsc.org |

| Thiol | Depolymerization of self-immolative backbone | On-demand material degradation | nih.gov |

Integration with Additive Manufacturing Technologies for Material Design

Additive manufacturing, or 3D printing, offers unprecedented opportunities for creating complex and customized material structures. The integration of this compound-based epoxy resins with these technologies is an emerging area with significant potential. The ability to precisely control the deposition and curing of these resins layer-by-layer allows for the fabrication of materials with tailored properties and geometries.

Different 3D printing technologies can be adapted for use with epoxy resins. In stereolithography (SLA) and digital light processing (DLP), a liquid resin is selectively cured by light. Biocompatible SLA resins are already used in dental applications, highlighting the potential for creating specialized materials. alliancechemical.com For epoxy-based systems, photoinitiators would be required to enable light-induced curing.

Fused Deposition Modeling (FDM) is another common 3D printing technique where a thermoplastic filament is melted and extruded. While epoxy resins are thermosets and not thermoplastics, they can be incorporated into filaments as a reactive component that cures after printing, a process known as reactive extrusion.

The key to integrating epoxy resins into additive manufacturing lies in controlling their curing process. The formulation of the resin, including the type and amount of curing agent and any additives, will determine its suitability for a particular 3D printing method. The table below outlines potential integration strategies for this compound-based resins with different additive manufacturing technologies.

| Additive Manufacturing Technology | Integration Strategy | Key Considerations | Reference |

|---|---|---|---|

| Stereolithography (SLA)/Digital Light Processing (DLP) | Formulation of a photocurable resin containing this compound | Inclusion of photoinitiators, control of viscosity and curing kinetics | alliancechemical.com |

| Fused Deposition Modeling (FDM) | Development of a composite filament with a thermoplastic matrix and encapsulated epoxy resin and curing agent | Thermal stability of the epoxy system during extrusion, post-printing curing process | alliancechemical.com |

| Binder Jetting | Use of an epoxy-based binder to selectively join powder particles | Binder viscosity and droplet formation, post-processing to cure the binder and consolidate the part | alliancechemical.com |

Application of Machine Learning and Artificial Intelligence in Polymer Design and Process Optimization

The traditional trial-and-error approach to developing new polymers is often time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. digitellinc.comresearchgate.net By analyzing large datasets, ML models can identify complex relationships between a polymer's structure and its properties, enabling the predictive design of new materials with desired characteristics. semanticscholar.orgnih.gov